molecular formula C22H21N3O3S B2888101 5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941897-53-6

5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2888101
CAS RN: 941897-53-6
M. Wt: 407.49
InChI Key: WYOHMLUCUZPZQT-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazoles are a class of compounds that have been recognized for their potential in the field of organic photovoltaics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .


Molecular Structure Analysis

Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have a fully π-conjugated structure providing proximity of the frontier molecular orbitals (FMO) .


Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles have high oxidative stability . They also exhibit appropriate thermal stability and valuable photophysical properties, making them valuable for applications in optoelectronic materials .

Scientific Research Applications

Antibacterial and Antifungal Activities Compounds within the same chemical family have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant potential against a range of pathogens. This suggests possible applications of 5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one in developing new antimicrobial agents (Maddila et al., 2016).

Antiproliferative and Antimicrobial Properties Research into Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural similarities, showed high DNA protective ability and strong antimicrobial activity against various strains, suggesting potential for antiproliferative and antimicrobial applications (Gür et al., 2020).

Antioxidant and α-Glucosidase Inhibitory Activities Studies have also focused on the reactive properties, antioxidant, and α-glucosidase inhibitory activities of Schiff bases containing related heterocyclic rings, demonstrating significant inhibitory potential. This underscores the potential application of such compounds in managing oxidative stress and diabetes (Pillai et al., 2019).

Antioxidant Properties Further, novel pyrimidine derivatives, synthesized via multicomponent reactions, showed good antioxidant properties, suggesting their utility in combating oxidative stress-related disorders (Akbas et al., 2018).

Mechanism of Action

The mechanism of action of thiazolo[5,4-d]thiazoles in organic electronics is based on their electron-deficient nature and their ability to enable efficient intermolecular π–π overlap .

Future Directions

There is significant potential for further exploration and improvement in the synthetic chemistry of thiazolo[5,4-d]thiazoles . Their high potential in the field of organic photovoltaics has been widely recognized recently .

properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-13-5-7-16(8-6-13)19-21-20(23-14(2)29-21)22(26)25(24-19)12-15-9-17(27-3)11-18(10-15)28-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOHMLUCUZPZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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